

Application Notes and Protocols for Radiolabeling Peptides with Fluorine-18

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of direct and indirect methods for radiolabeling peptides with **Fluorine-18** (¹⁸F), a critical process for the development of positron emission tomography (PET) imaging agents. This document includes a comparison of the two strategies, detailed experimental protocols, and quantitative data to guide researchers in selecting the optimal labeling method for their specific peptide and application.

Introduction to ¹⁸F-Labeling of Peptides

Fluorine-18 is a positron-emitting radionuclide widely used in PET imaging due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy (0.64 MeV), which allows for high-resolution imaging.[1][2] Radiolabeling peptides with ¹⁸F enables the non-invasive in vivo visualization and quantification of biological processes at the molecular level, which is invaluable for drug development, disease diagnosis, and monitoring therapeutic responses.[3]

The introduction of ¹⁸F into a peptide can be achieved through two primary strategies: direct and indirect labeling. The choice between these methods depends on several factors, including the peptide's chemical stability, the desired specific activity, and the available radiochemistry infrastructure.[1][4]

Direct Radiolabeling

Methodological & Application





Direct radiolabeling involves the direct reaction of [18F]fluoride with a precursor peptide that has been modified to include a suitable leaving group.[4][5] This approach is often a one-step process, which can be advantageous in terms of simplicity and speed.[6] However, direct labeling typically requires harsh reaction conditions, such as high temperatures and the presence of a base, which can be detrimental to the integrity of sensitive peptides.[1][7]

Recent advancements have led to the development of milder direct labeling methods. One such strategy involves the nucleophilic aromatic substitution (SNA r) on an electron-deficient aromatic ring coupled to the peptide.[6][8] For instance, a nitro or a trimethylammonium group can be displaced by [18F]fluoride under controlled heating.[6][9]

Advantages of Direct Labeling:

- Potentially simpler and faster one-step procedure.
- Can lead to higher specific activities if the precursor can be efficiently separated from the labeled product.

Disadvantages of Direct Labeling:

- Often requires harsh reaction conditions (high temperature, base) that can degrade sensitive peptides.[1][7]
- The precursor peptide may be difficult to separate from the final radiolabeled product, potentially lowering the specific activity.[5]
- Limited to peptides that are stable under the required reaction conditions.[7]

Indirect Radiolabeling

Indirect radiolabeling is a two-step approach that is more commonly used for peptides due to its milder reaction conditions.[3][7] This method involves first synthesizing a small, ¹⁸F-labeled molecule called a prosthetic group (or bifunctional labeling agent).[1][10] This prosthetic group is then purified and conjugated to the peptide under mild conditions that preserve the peptide's structure and function.[1][11]



A wide variety of prosthetic groups have been developed to react with specific functional groups on a peptide, such as primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues).[12] Some of the most widely used prosthetic groups include N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for targeting amines and N-[6-(4-[18F]fluorobenzylidene)aminooxyhexyl]maleimide ([18F]FBAM) for targeting thiols.[7][13]

More recent indirect labeling strategies include "click chemistry" and the use of aluminum-[18F]fluoride complexes.[2][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, offers high efficiency and selectivity for conjugating an ¹⁸F-labeled alkyne or azide to a peptide modified with the corresponding reaction partner.[15][16] The Al¹8F method allows for the simple and rapid chelation of an [Al¹8F]²+ complex by a chelator-conjugated peptide in an aqueous solution.[2][17]

Advantages of Indirect Labeling:

- Employs mild conditions for the final conjugation step, making it suitable for sensitive peptides.[1][10]
- Prosthetic groups can be synthesized and purified separately, ensuring high radiochemical purity of the final product.[1]
- A versatile approach with a wide range of prosthetic groups available for different functional groups.[12][17]

Disadvantages of Indirect Labeling:

- Typically a multi-step process, which can be more time-consuming and complex than direct labeling.[6]
- May result in lower overall radiochemical yields due to the multiple steps involved.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for direct and indirect ¹⁸F-labeling methods applied to various peptides.

Table 1: Direct Radiolabeling of Peptides with 18F



Peptide	Labeling Method	Radiochemi cal Yield (Decay Corrected)	Specific Activity (GBq/µmol)	Synthesis Time (min)	Reference
Cyclic RGD (monomer)	Nucleophilic aromatic substitution (NO ₂ leaving group)	19 ± 4%	79 ± 13	~40	[6]
Cyclic RGD (dimer)	Nucleophilic aromatic substitution (NO ₂ leaving group)	9 ± 2%	79 ± 13	~40	[6]
Tetrapeptides /Bombesin	Nucleophilic aromatic substitution (TMA leaving group)	Good yields	Not Reported	Not Reported	[8][9]
Cyclic RGD	Electrophilic fluorination with [¹⁸ F]AcOF	Not Reported	Not Reported	Not Reported	[18]

Table 2: Indirect Radiolabeling of Peptides with 18F



Peptide	Prosthetic Group/Meth od	Radiochemi cal Yield (Decay Corrected)	Specific Activity (Ci/ µmol)	Synthesis Time (min)	Reference
c(RGDfK)	[¹⁸ F]F-Py- TFP	25-43% (overall)	Not Reported	30-45	[7]
DCFPyL	[¹⁸ F]F-Py- TFP	25-43% (overall)	Not Reported	30-45	[7]
Albumin	[¹⁸ F]F-Py- TFP	25-43% (overall)	Not Reported	30-45	[7]
Monoclonal Antibody F(ab') ₂	[¹⁸ F]SFB	25%	Not Reported	100	[1]
LIKKPF	[¹⁸ F]SFB	18%	Not Reported	Not Reported	[13]
LIKKPF-Cys	[¹⁸ F]FBAM	Quantitative	Not Reported	Not Reported	[13]
Various Peptides	CuAAC Click Chemistry	37-39%	Not Reported	120-140	[15]
NOTA- conjugated peptide	Al ¹⁸ F Chelation	5-20%	111 GBq/ μmol	25	[1]
YGGFL, cRGDyK, etc.	[¹⁸ F]FPy-TFP	13-26%	1-5	97 ± 3	[19]

Experimental Protocols

Protocol 1: Direct ¹⁸F-Labeling of a Cyclic RGD Peptide via Nucleophilic Aromatic Substitution

This protocol is based on the method described by Jacobson et al. for the direct labeling of a peptide containing a 4-nitro-3-trifluoromethyl arene moiety.[6]

Materials:



- Precursor peptide (e.g., monomeric or dimeric cyclic RGD modified with a 4-NO₂-3-CF₃ arene)
- [18F]Fluoride in [18O]H2O
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Dimethyl sulfoxide (DMSO, anhydrous)
- HPLC purification system with a semi-preparative C18 column
- Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)
- Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

- Azeotropic Drying of [18F]Fluoride:
 - To the aqueous [¹8F]fluoride solution, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
 - Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.
 - Add anhydrous acetonitrile and repeat the evaporation step twice to ensure complete drying.
- · Radiolabeling Reaction:
 - $\circ~$ Dissolve the precursor peptide (~0.5 $\mu mol)$ in anhydrous DMSO.
 - Add the peptide solution to the dried [18F]fluoride/K222/K2CO3 complex.
 - Seal the reaction vessel and heat at 130 °C for 15 minutes.



- Cool the reaction mixture to room temperature.
- Purification:
 - Quench the reaction with the HPLC mobile phase.
 - Inject the mixture onto the semi-preparative HPLC system.
 - Collect the fraction corresponding to the ¹⁸F-labeled peptide, identified by co-injection with a non-radioactive standard.
- Formulation:
 - Dilute the collected HPLC fraction with water.
 - Pass the diluted solution through a C18 SPE cartridge.
 - Wash the cartridge with water to remove residual HPLC solvents.
 - Elute the final product from the cartridge with ethanol and formulate in a suitable buffer (e.g., phosphate-buffered saline).

Protocol 2: Indirect ¹⁸F-Labeling of a Peptide using [¹⁸F]SFB

This protocol describes the synthesis of the prosthetic group N-succinimidyl-4[18F]fluorobenzoate ([18F]SFB) and its subsequent conjugation to a peptide containing a primary amine, based on established methods.[1]

Part A: Synthesis of [18F]SFB

Materials:

- 4-formyl-N,N,N-trimethylanilinium triflate precursor
- [18F]Fluoride in [18O]H2O
- Kryptofix 2.2.2 (K₂₂₂)



- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- m-Chloroperoxybenzoic acid (m-CPBA)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other activating agent
- N-Hydroxysuccinimide (NHS)
- HPLC purification system

Procedure:

- Azeotropic Drying of [18F]Fluoride: (As described in Protocol 1)
- Synthesis of 4-[18F]Fluorobenzaldehyde:
 - Add the 4-formyl-N,N,N-trimethylanilinium triflate precursor to the dried [18F]fluoride complex.
 - Heat the reaction mixture to synthesize 4-[18F]fluorobenzaldehyde.
- Oxidation to 4-[18F]Fluorobenzoic Acid:
 - Add m-CPBA to the reaction mixture to oxidize the aldehyde to a carboxylic acid.
- Activation and Formation of [18F]SFB:
 - Activate the 4-[18F]fluorobenzoic acid using DCC and NHS to form [18F]SFB.
- Purification of [18F]SFB:
 - Purify the [18F]SFB using HPLC.

Part B: Conjugation of [18F]SFB to the Peptide

Materials:



- Purified [18F]SFB
- Peptide with a primary amine (e.g., lysine residue)
- Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0)
- HPLC or SPE for final product purification

Procedure:

- Conjugation Reaction:
 - Evaporate the solvent from the purified [18F]SFB fraction.
 - Dissolve the peptide in the reaction buffer.
 - Add the peptide solution to the dried [18F]SFB.
 - Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) for 10-15 minutes.
- · Purification and Formulation:
 - Purify the ¹⁸F-labeled peptide using HPLC or an appropriate SPE cartridge to remove unreacted [¹⁸F]SFB and other impurities.
 - Formulate the final product in a physiologically compatible buffer.

Visualizations





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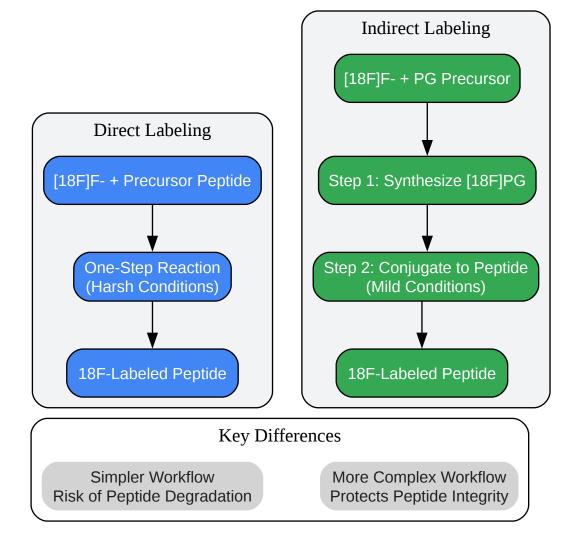
Caption: Workflow for the direct radiolabeling of peptides with Fluorine-18.



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Caption: Workflow for the indirect radiolabeling of peptides with Fluorine-18.





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Caption: Comparison of direct and indirect ¹⁸F-labeling strategies for peptides.

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